Bienvenue dans la boutique en ligne BenchChem!

BAY 299

Epigenetics Bromodomain selectivity Target validation

Choose BAY 299 for unambiguous interrogation of BRD1/TAF1 biology. Unlike pan‑BET inhibitors (e.g., JQ1) that confound with BRD4 activity, BAY 299’s >300‑fold selectivity over BRD4 and >30‑fold over BRPF1/3 ensures phenotypes are attributed to target engagement. With 73% oral bioavailability and a 10 h half‑life, it is ideal for chronic oral dosing in oncology/immuno‑oncology models. A definitive chemical probe for AML, TNBC, and epigenetic studies where BRD4/BET‑free selectivity is non‑negotiable.

Molecular Formula C25H23N3O4
Molecular Weight 429.47
Cat. No. B1191971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 299
Synonyms6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC25H23N3O4
Molecular Weight429.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 299: A Dual BRD1/TAF1 Bromodomain Inhibitor for Epigenetic Research Applications


BAY 299 (CAS 2080306-23-4) is a potent and selective dual inhibitor of the bromodomain-containing protein BRD1 (also known as BRPF2) and the second bromodomain of TAF1 (TAF1 BD2), two key epigenetic reader domains involved in transcriptional regulation [1][2]. It is a chemical probe developed in collaboration between Bayer and the Structural Genomics Consortium (SGC), characterized by its distinct selectivity profile over other bromodomains, including significant discrimination (>300-fold) against the therapeutic target BRD4 [3].

Why Pan-BET or BRPF-Family Inhibitors Cannot Substitute for BAY 299


In the bromodomain inhibitor space, most compounds are either pan-BET inhibitors (like JQ1 or I-BET762) that target BRD2/3/4, or BRPF-family inhibitors (like NI-42) that show activity across BRPF1/2/3. BAY 299 occupies a unique niche with its dual BRD1 (BRPF2) and TAF1 BD2 inhibition profile while simultaneously sparing BRD4 (>300-fold selectivity) and other BRPF family members (>30-fold) [1]. Substituting BAY 299 with a pan-BET inhibitor would introduce potent BRD4 inhibition, a confounding variable in many epigenetic studies, while using another BRPF-family inhibitor would likely engage BRPF1 and BRPF3, clouding interpretation of BRD1-specific biology [2].

BAY 299: Quantified Differentiation from Closest Analogs and Alternatives


BRD4 Selectivity: A Key Differentiator from Pan-BET Inhibitors Like JQ1

BAY 299 exhibits >300-fold selectivity for its primary targets over BRD4, a key off-target for BET inhibitors. In contrast, pan-BET inhibitors like JQ1 are potent BRD4 antagonists (IC50 ~33-50 nM) and do not discriminate between BET family members [1][2]. This stark difference in selectivity profile makes BAY 299 a more precise tool for studying BRD1/TAF1 biology without confounding BRD4-mediated effects.

Epigenetics Bromodomain selectivity Target validation

Intra-BRPF Family Selectivity: Narrower Profile than NI-42

BAY 299 is a potent inhibitor of BRPF2 (IC50 67 nM) but displays 47-fold selectivity over BRPF1 and 83-fold selectivity over BRPF3 [1]. In comparison, the alternative probe NI-42 inhibits BRPF1, BRPF2, and BRPF3 with IC50s of 7.9 nM, 48 nM, and 260 nM, respectively, showing a much broader and less discriminatory profile within the family [2]. For studies where specificity for BRPF2 is required, BAY 299 offers a superior window of selectivity.

Epigenetics Bromodomain BRPF family Chemical probe

In Vivo Pharmacokinetics: Superior Oral Bioavailability vs. Related Tool Compounds

BAY 299 demonstrates favorable in vivo pharmacokinetic properties in rats, including low blood clearance (17% of hepatic blood flow), a long terminal half-life (t1/2 of 10 h), a high volume of distribution at steady-state, and high oral bioavailability (F = 73%) . This profile supports its use in animal models without the need for complex formulations or frequent dosing, a significant advantage for in vivo target validation studies.

Pharmacokinetics In vivo Bioavailability Drug discovery

Disease-Relevant Functional Differentiation: AML Cell Death vs. JQ1

In a study of acute myeloid leukemia (AML), treatment with the TAF1 inhibitor BAY 299 resulted in a remarkable inhibition of cell growth, increased cell death, reduced Edu incorporation, and increased cell differentiation [1]. While JQ1 also induces AML cell death, it does so primarily through BRD4-mediated suppression of MYC transcription [2]. BAY 299's mechanism involves activation of apoptotic pathways and pyroptosis-promoting genes, a distinct mode of action that may be relevant in JQ1-resistant contexts or where MYC-independent effects are desired [1].

Acute Myeloid Leukemia Cancer TAF1 Cell death

Optimal Research Applications for BAY 299: Where Its Unique Profile Excels


Dissecting BRD1 vs. BRPF1/3 Function in Epigenetic Complexes

BAY 299's 47-fold and 83-fold selectivity for BRD1 over BRPF1 and BRPF3, respectively, makes it the preferred chemical probe for studies aiming to isolate the specific role of BRD1 in MYST-type histone acetyltransferase complexes. Using BAY 299 minimizes the confounding effects of inhibiting BRPF1, a key component of MOZ/MORF complexes, which are critical for hematopoiesis and are frequently dysregulated in leukemia [1].

In Vivo Target Validation for TAF1 in Oncology Models

With high oral bioavailability (F=73%) and a long half-life (t1/2=10 h) in rats, BAY 299 is uniquely suited for chronic oral dosing studies in animal models . This is particularly valuable for investigating TAF1's role in tumorigenesis and immune modulation, as demonstrated in recent studies of triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML), where sustained target engagement is essential for observing phenotypic effects .

Selective Ablation of TAF1 BD2 Function without BRD4 Interference

In cellular models of inflammation, viral mimicry, or cancer where BRD4 inhibition is a known confounding factor, BAY 299's >300-fold selectivity over BRD4 is critical [2]. This property allows researchers to confidently attribute observed phenotypes—such as the induction of an interferon response in TNBC cells—to the inhibition of TAF1 BD2 and/or BRD1, rather than off-target effects on the BET family .

Investigating AML in the Context of BET-Inhibitor Resistance

For researchers studying AML, BAY 299 provides a functionally distinct alternative to JQ1 and other BET inhibitors. Its ability to induce AML cell death through mechanisms involving apoptosis and pyroptosis, rather than solely MYC downregulation, suggests it could be used to probe therapeutic vulnerabilities in AML cells that have developed resistance to BET inhibitors [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 299

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.